6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide 6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0744569
InChI: InChI=1S/C17H18BrNO3/c1-7-3-4-9(5-8(7)2)19-16(20)12-10-6-11-13(12)17(21)22-15(11)14(10)18/h3-5,10-15H,6H2,1-2H3,(H,19,20)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C
Molecular Formula: C17H18BrNO3
Molecular Weight: 364.2 g/mol

6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

CAS No.:

Cat. No.: VC0744569

Molecular Formula: C17H18BrNO3

Molecular Weight: 364.2 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide -

Specification

Molecular Formula C17H18BrNO3
Molecular Weight 364.2 g/mol
IUPAC Name 2-bromo-N-(3,4-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide
Standard InChI InChI=1S/C17H18BrNO3/c1-7-3-4-9(5-8(7)2)19-16(20)12-10-6-11-13(12)17(21)22-15(11)14(10)18/h3-5,10-15H,6H2,1-2H3,(H,19,20)
Standard InChI Key SSEYSTVHQULNHX-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator